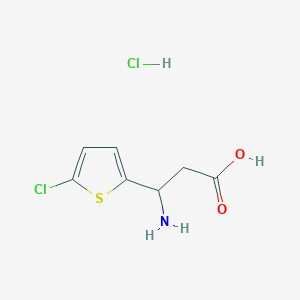

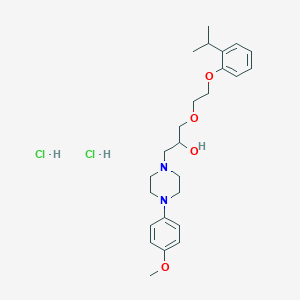

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 194229-22-6 . It has a molecular weight of 242.13 and its IUPAC name is 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride . It is usually stored at room temperature and comes in a powder form .

科学的研究の応用

Fluorescence Derivatization

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride and its derivatives have been explored for their potential in fluorescence derivatization. For example, 3-(Naphthalen-1-ylamino)propanoic acid, a compound with structural similarities, has been coupled to amino groups of amino acids to evaluate its applicability as a fluorescent derivatising agent. The resulting derivatives exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007).

Antimicrobial Activity

Compounds containing the 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid moiety have been investigated for their antimicrobial properties. Derivatives synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which share a similar structural framework, demonstrated good antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida tenuis (Mickevičienė et al., 2015).

Anticancer Research

Research into novel Pt(II)-complexes with ligands based on an alanine-derived amino acid bearing a substituted triazolyl-thione group has shown potential in anticancer applications. These complexes, owing to their ability to bind to RNA biomedical targets, have demonstrated moderate cytotoxic activity against cancer cells, indicating their potential for dual action in cancer therapy (Riccardi et al., 2019).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions, including those related to 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, have been synthesized and studied as novel and green corrosion inhibitors for mild steel. These inhibitors, characterized by electrochemical methods, showed high inhibition efficiency and strong adsorption to the metal surface, indicating their potential in corrosion protection applications (Srivastava et al., 2017).

Biocatalysis

The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a compound similar to 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, has been explored using newly isolated Methylobacterium Y1-6. This study demonstrated the strain's ability to produce enantiopure S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, showcasing the potential of microbial biocatalysis in the synthesis of chiral compounds (Li et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

3-amino-3-(5-chlorothiophen-2-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)4(9)3-7(10)11;/h1-2,4H,3,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLXELDMJXHSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

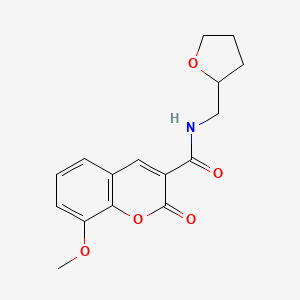

![cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2823742.png)

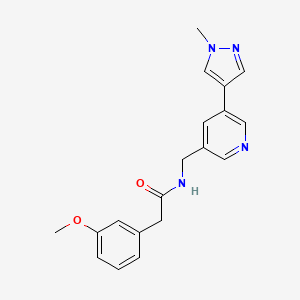

![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2823754.png)

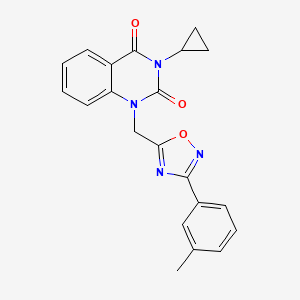

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823755.png)

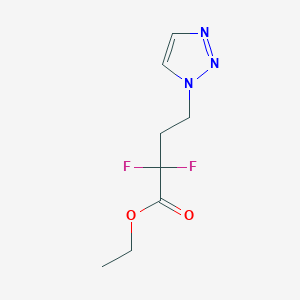

![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823764.png)